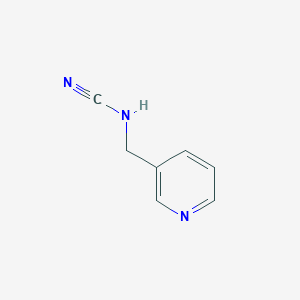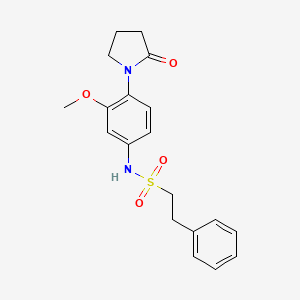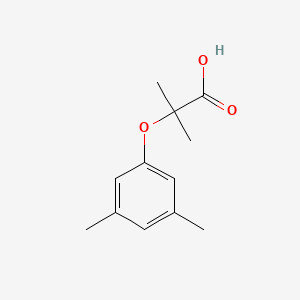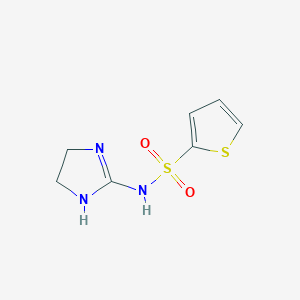
(Pyridin-3-ylmethyl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyridin-3-ylmethyl)cyanamide is an organic compound characterized by the presence of a pyridine ring attached to a cyanamide group via a methylene bridge
Mecanismo De Acción
Mode of Action
Cyanamides, in general, are known for their unique nitrogen-carbon-nitrogen (ncn) connectivity, which exhibits an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit . This allows cyanamides to participate in a variety of chemical reactions .
Biochemical Pathways
Cyanamides are known to participate in a variety of chemical reactions, suggesting they may influence multiple biochemical pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-3-ylmethyl)cyanamide typically involves the reaction of pyridine-3-carboxaldehyde with cyanamide under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of safety, efficiency, and scalability. These methods often employ automated systems to control reaction parameters and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: (Pyridin-3-ylmethyl)cyanamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted pyridines, primary amines, and various nitrile derivatives .
Aplicaciones Científicas De Investigación
(Pyridin-3-ylmethyl)cyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is investigated for its potential as a biochemical probe and in the study of enzyme inhibition.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: It is utilized in the development of advanced materials, including polymers and catalysts.
Comparación Con Compuestos Similares
Cyanamide (NH₂CN): A simpler analog with similar reactivity but lacking the pyridine ring.
N-cyano-N-phenyl-p-toluenesulfonamide: A cyanamide derivative used in electrophilic cyanation reactions.
Calcium cyanamide (CaNCN): An industrial chemical used as a fertilizer and in the synthesis of other cyanamides.
Uniqueness: (Pyridin-3-ylmethyl)cyanamide is unique due to the presence of the pyridine ring, which imparts additional reactivity and potential for functionalization. This structural feature distinguishes it from simpler cyanamides and enhances its utility in synthetic and medicinal chemistry .
Propiedades
IUPAC Name |
pyridin-3-ylmethylcyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-10-5-7-2-1-3-9-4-7/h1-4,10H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTZUHICDMIMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2587428.png)
![1-(Naphthalene-1-sulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2587429.png)
![4-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2587430.png)

![5-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2587432.png)

![2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline](/img/structure/B2587436.png)
![N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide](/img/structure/B2587437.png)
![3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2587438.png)
![1-[4-(1,3-benzoxazol-2-yloxy)piperidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2587440.png)

![5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2587445.png)
![N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2587446.png)
